1-Pyridin-4-ylbutane-1,4-diamine
Overview
Description
1-Pyridin-4-ylbutane-1,4-diamine is a chemical compound with the molecular formula C9H15N3. It is characterized by a pyridine ring attached to a butane chain with two amine groups at the 1 and 4 positions.
Scientific Research Applications
1-Pyridin-4-ylbutane-1,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
Target of Action
It is known to be a pyridine-based ligand . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals .
Mode of Action
As a pyridine-based ligand, it likely interacts with its targets by forming coordination bonds, which involve the sharing of an electron pair between the ligand (1-Pyridin-4-ylbutane-1,4-diamine) and its target (usually a metal ion) .
Result of Action
As a ligand, it likely influences the activity of its target, which can lead to various downstream effects depending on the specific target and the nature of the formed complex .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its ability to interact with its targets and form complexes . .
Biochemical Analysis
Biochemical Properties
1-Pyridin-4-ylbutane-1,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polyamine biosynthetic enzymes, influencing the synthesis of polyamines such as putrescine, spermidine, and spermine . These interactions are crucial for maintaining cellular homeostasis and regulating cell growth and differentiation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the levels of amino acids and polyamines in plant cells, affecting their growth and development . Additionally, it can impact the expression of genes involved in polyamine biosynthesis and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in polyamine biosynthesis, leading to changes in gene expression and cellular metabolism . These interactions are essential for understanding its role in regulating cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods, but its effects may diminish over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can promote cell growth and differentiation, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It interacts with enzymes such as ornithine decarboxylase and S-adenosylmethionine decarboxylase, influencing the levels of polyamines and other metabolites . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . These factors are crucial for understanding its role in cellular processes and its potential therapeutic applications.
Preparation Methods
The synthesis of 1-Pyridin-4-ylbutane-1,4-diamine typically involves the reaction of pyridine derivatives with butane-1,4-diamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Pyridin-4-ylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Comparison with Similar Compounds
1-Pyridin-4-ylbutane-1,4-diamine can be compared with other similar compounds, such as:
- 1-(4-Pyridinyl)-1,4-butanediamine
- 4-(1,4-Diaminobut-1-yl)pyridine These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique positioning of the amine groups and the pyridine ring in this compound contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
1-pyridin-4-ylbutane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-1-2-9(11)8-3-6-12-7-4-8/h3-4,6-7,9H,1-2,5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNZARUDYNHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377982 | |
Record name | 1-pyridin-4-ylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374064-03-6 | |
Record name | 1,4-Butanediamine, 1-(4-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374064-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-pyridin-4-ylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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